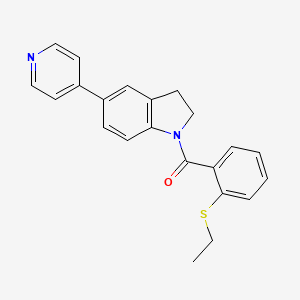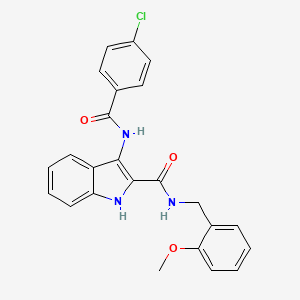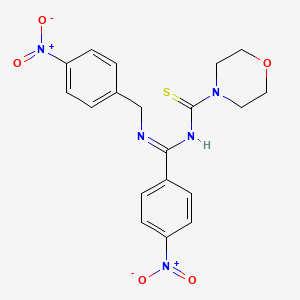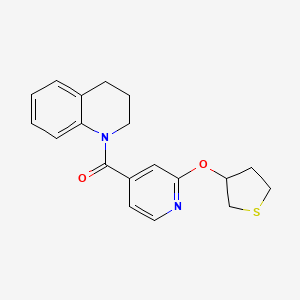
(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of indole derivatives, which are known for their broad range of chemical and biological properties . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of correspondent compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several different functional groups. The presence of an indole nucleus, which is aromatic in nature, is a key feature of this compound .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds with a structure involving (pyridin-4-yl)methanone moieties, such as some synthesized pyrazoline derivatives, have been explored for their antimicrobial properties. For example, the study by Kumar et al. (2012) synthesized a series of compounds that showed good antimicrobial activity, with methoxy group-containing compounds exhibiting high activity against standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Inhibitory Effects on Enzymatic Activities
Another research avenue includes the investigation of substituted pyrazoles, pyrroles, indoles, and carbazoles for their potential as enzyme inhibitors. Rudnitskaya et al. (2009) identified several compounds, including indolyl and phenyl methanone derivatives, as effective inhibitors of fructose-1,6-bisphosphatase, with activities comparable to natural inhibitors (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Photophysical Properties
The photophysical properties of certain compounds, such as those involving (phenyl)methanone in their structure, have been studied for their potential applications in materials science. Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealing insights into their fluorescence and electronic absorption behavior in different solvents, which could inform their use in optoelectronic devices (Al-Ansari, 2016).
Synthesis and Structural Characterization
Research on the synthesis and crystal structure of compounds with related functional groups provides foundational knowledge for understanding the chemical behavior and potential applications of (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone. For instance, the work by Huang et al. (2021) on synthesizing boric acid ester intermediates and their structural characterization through X-ray diffraction and DFT studies offers insights into the physicochemical properties and molecular structures of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Propriétés
IUPAC Name |
(2-ethylsulfanylphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-2-26-21-6-4-3-5-19(21)22(25)24-14-11-18-15-17(7-8-20(18)24)16-9-12-23-13-10-16/h3-10,12-13,15H,2,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STURWOLQXWVWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2750048.png)

![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine](/img/structure/B2750058.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2750059.png)
![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)
![N-(2,3-dimethylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2750066.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)
